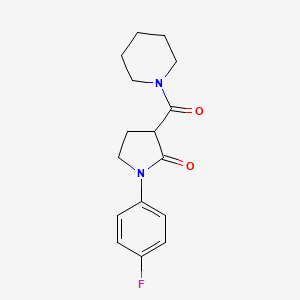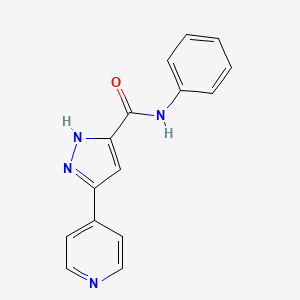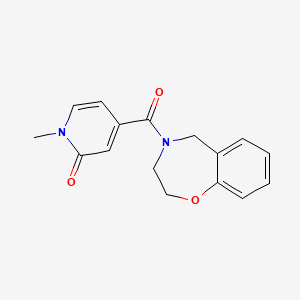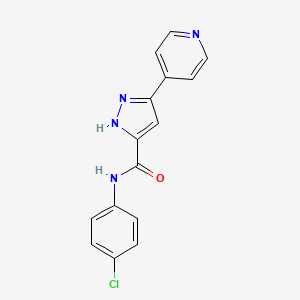![molecular formula C17H14ClFN4O B7548385 N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide, commonly known as CTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole-containing compounds and has shown potential in various fields of research such as cancer therapy, antifungal agents, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood. However, studies have suggested that it may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. CTB has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
CTB has been shown to have minimal toxicity in vitro and in vivo studies. It has been reported to have low cytotoxicity towards normal cells and tissues. CTB has also been shown to have low mutagenic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CTB is its versatility in various fields of research. Its potential as a cancer therapy, antifungal agent, and antimicrobial agent makes it a valuable compound for researchers in these fields. However, one of the limitations of CTB is its low solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for CTB research. One direction is to study its potential as a combination therapy for cancer treatment. CTB has shown synergistic effects when used in combination with other anticancer agents. Another direction is to study the mechanism of action of CTB in more detail. Understanding the mechanism of action may lead to the development of more effective CTB derivatives. Finally, further studies are needed to determine the safety and efficacy of CTB in vivo.
Métodos De Síntesis
CTB can be synthesized using a multi-step process. The first step involves the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 4-chlorophenyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, CTB.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. CTB has also been studied for its antifungal and antimicrobial properties. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-13-6-4-11(5-7-13)16-21-15(22-23-16)8-9-20-17(24)12-2-1-3-14(19)10-12/h1-7,10H,8-9H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRNVOULUAFVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7548306.png)
![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)

![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)



![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)

![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)


![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
methanone](/img/structure/B7548420.png)